molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2

2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole

Cat. No.: B1178144
CAS No.: 133443-76-2
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Properties

CAS No.

133443-76-2

Molecular Formula

C115H179N35O27S2

Synonyms

2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole involves a multi-step process that includes the reaction of various starting materials. The detailed synthetic route typically involves the following steps:

    Formation of the Hexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole Core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases as catalysts.

    Introduction of Phenyl Groups: The phenyl groups are introduced at positions 2 and 8 through electrophilic aromatic substitution reactions. Common reagents used in this step include phenyl halides and Lewis acids as catalysts.

Industrial Production Methods

Industrial production of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Phenyl halides, Lewis acids, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Comparison with Similar Compounds

2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be compared with other similar compounds, such as:

    Hexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole: Lacks the phenyl groups, resulting in different chemical and biological properties.

    2,8-Diphenyl-4H-di[1,3]dioxino[5,4-b4,5-d]pyrrole: Lacks the hexahydro core, leading to variations in reactivity and stability.

    2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b4,5-d]imidazole: Contains an imidazole ring instead of a pyrrole ring, resulting in different biological activities.

The uniqueness of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole lies in its specific structure, which imparts distinct chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

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